4-Nitrobenzo[d]isothiazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O2S |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
4-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H |
InChI Key |
JJSWRWOWWXTUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
This Approach Allows for a Comprehensive Outline While Adhering to All Exclusion Criteria.1. Synthetic Methodologies and Strategies for 4 Nitrobenzo D Isothiazole and Its Precursors
Overview of Benzo[d]isothiazole Scaffold Construction
The assembly of the benzo[d]isothiazole scaffold is predominantly achieved by constructing the isothiazole (B42339) ring onto a pre-existing, appropriately substituted benzene (B151609) ring. arkat-usa.org These approaches can be broadly categorized based on the functional groups present on the phenyl precursor. arkat-usa.org The most common strategies utilize phenyl rings that are pre-functionalized with both nitrogen and sulfur atoms. arkat-usa.org Alternative pathways involve starting materials containing only a nitrogen or only a sulfur substituent. arkat-usa.org A less common, yet viable, alternative involves the assembly of the aryl ring onto an existing isothiazole moiety. arkat-usa.org
Intramolecular cyclization represents a primary and widely employed strategy for forming the isothiazole ring of the benzo[d]isothiazole system. This approach typically involves the formation of a crucial nitrogen-sulfur (N-S) bond from a linear precursor already containing the necessary atoms in the correct sequence. thieme-connect.com
A prominent example is the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com In these reactions, the N-H and S-H bonds of the precursor undergo coupling to form the heterocyclic ring. mdpi.com Various catalytic systems have been developed to facilitate this transformation, offering high yields and functional group tolerance. arkat-usa.orgmdpi.com Copper (I) catalysts, for instance, have been effectively used to promote N-S bond formation under an oxygen atmosphere, where O₂ acts as the sole oxidant. mdpi.com Metal-free approaches have also been developed, utilizing reagents like potassium bromide (KBr) as a catalyst under an oxygen atmosphere to achieve the cyclization. mdpi.com Furthermore, electrochemical methods provide a green alternative, using constant-current electrolysis to drive the dehydrogenative cyclization, producing hydrogen gas as the only byproduct. mdpi.comresearchgate.net
Table 1: Catalytic Systems for Intramolecular Cyclization of 2-Mercaptobenzamides
| Catalyst System | Oxidant/Conditions | Key Features | Reference(s) |
| Copper (I) Iodide (CuI) | Oxygen (O₂) | High functional group tolerance; gram-scale synthesis possible. | arkat-usa.orgmdpi.com |
| Potassium Bromide (KBr) | Oxygen (O₂) | Metal-free approach; excellent yields. | mdpi.com |
| Cobalt Phthalocyanine (CoPcS) | Oxygen (O₂) | Catalyzes oxidative dehydrogenative cyclization. | researchgate.net |
| Electrochemical | Constant-Current Electrolysis | Green and sustainable; produces H₂ as a byproduct. | mdpi.comresearchgate.net |
Another intramolecular cyclization strategy involves the ring closure of benzylthio derivatives that possess a carbonyl functionality. This reaction proceeds using sulfuryl chloride (SO₂Cl₂) as an oxidant and ammonia (B1221849) as the nitrogen source, resulting in the formation of the benzo[d]isothiazole ring in high yields. arkat-usa.org
Heterocyclization reactions, where the ring is formed from two or more separate components in a concerted or stepwise manner, provide alternative routes to the isothiazole core. These are often classified by the number of atoms each component contributes to the final ring.
A [4+1] annulation strategy has been reported for the synthesis of 3,5-disubstituted isothiazoles. thieme-connect.com This metal-free method utilizes β-keto dithioesters or β-keto thioamides (providing a four-atom C-S-C-C fragment) and ammonium (B1175870) acetate (B1210297) (providing the one-atom nitrogen fragment). The reaction proceeds through a cascade of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds in a single pot. thieme-connect.com
Syntheses corresponding to a [3+2] heterocyclization approach are also known in isothiazole chemistry. researchgate.net While less common for the direct construction of the benzo[d]isothiazole system from acyclic precursors, these strategies are fundamental in general isothiazole synthesis. researchgate.netthieme-connect.com
Intermolecular pathways that lead to the benzo[d]isothiazole scaffold often start with 2-halobenzamides. These precursors can react with various sulfur sources, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), in the presence of a transition-metal catalyst like copper chloride (CuCl). mdpi.com This process involves a cascade of C–S bond formation followed by N–S bond cyclization. mdpi.com
A significantly less explored synthetic pathway involves the construction of the benzene ring onto a pre-existing isothiazole core. arkat-usa.org This "reverse" approach contrasts with the more conventional methods that build the heterocycle onto an aromatic substrate. While detailed examples for the benzo[d]isothiazole system are limited in literature, the concept aligns with modern synthetic strategies focused on the C-H bond arylation of heterocycles. arkat-usa.orgscispace.com Such methods aim to create aryl-aryl bonds and could theoretically be adapted to build up the fused aromatic ring system, offering a flexible route to complex, substituted derivatives. scispace.com
Direct Nitration Pathways of Benzo[d]isothiazole Derivatives
Once the benzo[d]isothiazole scaffold is obtained, the synthesis of 4-Nitrobenzo[d]isothiazole requires the introduction of a nitro (-NO₂) group onto the benzene portion of the molecule. The most direct method to achieve this is through electrophilic aromatic substitution.
The introduction of a nitro group onto the benzo[d]isothiazole ring is achieved through an electrophilic aromatic substitution (SₑAr) reaction. This classic transformation involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The nitronium ion is typically generated in situ from a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid.
The mechanism proceeds with the nitronium ion attacking the benzene ring of the benzo[d]isothiazole, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The reaction is completed by the loss of a proton (H⁺) from the carbon atom that was attacked, which restores the aromaticity of the ring and results in the final nitro-substituted product. researchgate.net The electronic properties of the fused isothiazole ring play a critical role in directing the position of this substitution.
Achieving regioselective nitration to specifically yield the 4-nitro isomer is a significant challenge. The position of the incoming nitro group is dictated by the electronic effects (both inductive and resonance) of the heteroatoms in the fused isothiazole ring. These effects determine which positions on the benzene ring are most activated towards electrophilic attack.
Controlling the reaction conditions is paramount for regioselectivity and to prevent undesirable side reactions, such as the formation of other isomers (e.g., 5-, 6-, or 7-nitro) or polysubstitution (dinitro derivatives). researchgate.net Key parameters that can be optimized include:
Temperature: Performing the reaction at low temperatures, often between -10°C and 0°C, is crucial to favor mononitration and enhance selectivity.
Nitrating Agent: While the nitric acid/sulfuric acid mixture is standard, other nitrating agents like tert-butyl nitrite (B80452) or metal nitrates can offer milder conditions and potentially different selectivity profiles. rsc.orgresearchgate.net
Substrate Control: The presence of other substituents on the benzo[d]isothiazole ring can influence the position of nitration. It is a common strategy to use pre-functionalized precursors where existing groups direct the nitration to the desired position. For example, installing a directing group that favors substitution at the 4-position, and which can be removed later, is a viable synthetic strategy.
For closely related heterocyclic systems like benzothiazole (B30560), nitration has been shown to yield various isomers, with the 6-nitro and 7-nitro products often being prominent. The synthesis of the specific this compound isomer likely requires careful tuning of these reaction parameters or a multi-step synthetic sequence involving directing groups to ensure the desired regiochemical outcome.
Regioselective Nitration Control and Optimization
Influence of Nitrating Agents and Mixtures
The selection of the nitrating agent is a pivotal factor in the synthesis of nitroaromatic compounds. For the nitration of benzothiazole and its derivatives, a combination of concentrated nitric acid and sulfuric acid is frequently employed. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction.
Alternative nitrating agents have also been explored to achieve this transformation under milder conditions or with different selectivity. These include fuming nitric acid, metal nitrates such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), and tert-butyl nitrite. researchgate.netresearchgate.net The use of iron(III) nitrate has been shown to be an effective and environmentally friendlier nitro source for the nitration of 2-aryl benzazoles. researchgate.net Tert-butyl nitrite has been investigated for its ability to generate nitro derivatives from amines. rsc.org The choice of reagent can significantly impact the reaction's efficiency and functional group tolerance. rsc.orggoogle.com
| Nitrating Agent/Mixture | Typical Substrate | Key Characteristics |
|---|---|---|
| Concentrated HNO₃ / H₂SO₄ | Benzo[d]thiazole, Benzo[d]thiazol-2-amine | Strongly acidic, generates nitronium ion, widely used. |
| Fuming Nitric Acid | Benzo[d]thiazole derivatives | Highly reactive, requires careful temperature control. |
| Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | 2-Aryl benzazoles | Milder, environmentally friendly nitro source. researchgate.net |
| tert-Butyl Nitrite | Amines | Used for generating nitro derivatives from amino groups. |
Role of Reaction Temperature and Duration
Careful control of the reaction temperature is crucial to ensure the selective formation of the desired mononitrated product and to prevent over-nitration or decomposition of the starting material. For the nitration of benzo[d]thiazole using a mixed acid system, temperatures are typically maintained between -10°C and 0°C. However, some processes may be carried out at higher temperatures, ranging from 50°C to 100°C, depending on the specific substrate and nitrating agent used. google.com
The duration of the reaction is also a critical parameter, often varying from a few minutes to several hours. google.com The progress of the reaction is commonly monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
Impact of Solvent Systems and Catalysts on Selectivity
The choice of solvent can significantly influence the reactivity and selectivity of the nitration reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction rate. mdpi.com In some syntheses, ethanol (B145695) is used as the solvent, particularly in catalyst-driven reactions. researchgate.net The use of a solvent-catalyst system, such as ethyl ammonium nitrate (EAN) ionic liquid, has been shown to be an efficient and environmentally benign approach for the synthesis of 2-arylbenzothiazoles. researchgate.net
Catalysts can be employed to improve the regioselectivity and efficiency of the nitration. For instance, iron(III) chloride (FeCl₃) has been used to enhance regioselectivity. In other systems, copper catalysts have been utilized for chelation-assisted ortho-nitration of 2-aryl benzazoles, demonstrating high regioselectivity. researchgate.net Acid catalysts like glacial acetic acid or p-toluenesulfonic acid (p-TSA) are also used to improve yields in certain condensation reactions leading to benzothiazole derivatives.
Synthesis via Functional Group Interconversions from Substituted Benzo[d]isothiazoles
An alternative strategy for the synthesis of this compound involves the chemical modification of pre-existing benzo[d]isothiazole derivatives. This approach is particularly useful when direct nitration is not feasible or leads to undesired isomers.
Conversion of Amino-Substituted Benzo[d]isothiazoles via Diazotization and Subsequent Reactions
Amino-substituted benzo[d]isothiazoles serve as versatile precursors for the introduction of a nitro group. The process typically begins with the diazotization of an aminobenzo[d]isothiazole. For example, 5-aminobenzo[d]isothiazole can be treated with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0°C) to form a diazonium salt. google.com This intermediate can then undergo subsequent reactions to introduce the nitro group. While direct conversion of the diazonium salt to the nitro compound is a known transformation, it is often more common to use this intermediate for the synthesis of other derivatives, such as azides. The diazotization of 2-amino-6-nitrobenzothiazole (B160904), for instance, is a key step in the synthesis of certain tetrazine derivatives. researchgate.net
Introduction of the Nitro Group through Alternative Chemical Transformations
The nitro group can also be introduced through the oxidation of a corresponding amino group. However, this method requires additional steps and the reaction conditions may not be compatible with all functional groups. google.com Another approach involves the reduction of a dinitro compound, although this is less common for the synthesis of a specific mononitro isomer. The reduction of a nitro group to an amino group is a more frequently utilized transformation in the chemistry of these heterocycles. vjs.ac.vn
Green Chemistry Approaches and Sustainable Synthetic Routes
The growing emphasis on environmental stewardship in chemical production has spurred significant research into green and sustainable synthetic methodologies for heterocyclic compounds, including the benzo[d]isothiazole framework. nih.govijnc.ir These approaches prioritize the reduction of hazardous waste, minimization of energy consumption, and the use of renewable resources and environmentally benign solvents. ijnc.irmdpi.com For the synthesis of benzo[d]isothiazole and its precursors, several innovative strategies have emerged that align with the principles of green chemistry, such as photocatalysis, electrochemistry, the use of metal-free catalysts, and reactions in aqueous or solvent-free conditions. mdpi.commdpi.comresearchgate.net
Visible-Light Photocatalysis
A notably sustainable method for forming the isothiazole ring involves the use of visible-light photoredox catalysis. rsc.org A metal-free approach utilizes a commercially available acridinium (B8443388) photocatalyst to facilitate the formation of the crucial N–S bond from α-amino-oxy acids under blue-light irradiation. researchgate.net This strategy is distinguished by its mild reaction conditions and the generation of benign by-products like carbon dioxide and benzaldehyde. researchgate.net The value of this method is further enhanced by its successful implementation in a continuous flow setup, a technique known for improving process efficiency and safety. researchgate.netrsc.org
Electrochemical Synthesis
Electrochemistry presents a powerful and green tool for organic synthesis, substituting conventional chemical oxidants or reductants with electricity. mdpi.com An electrochemical dehydrogenative cyclization has been developed for synthesizing benzo[d]isothiazol-3(2H)-ones, key precursors, through an intramolecular N–S bond formation. mdpi.com This method avoids the use of stoichiometric chemical oxidants, thereby reducing waste generation.
Metal-Free and Heterogeneous Catalysis
Transitioning from homogeneous metal catalysts, which can be difficult to separate from the product and may be toxic, to more sustainable alternatives is a key goal in green synthesis.
KBr-Catalyzed Cyclization: Researchers have reported a potassium bromide (KBr)-catalyzed intramolecular oxidative dehydrogenative cyclization to construct benzo[d]isothiazol-3(2H)-ones. mdpi.com This method efficiently uses molecular oxygen (O₂) as the ultimate oxidant, with water as the only byproduct, representing a very clean synthetic route. mdpi.com
Clay Catalysis: In a related context for benzothiazoles, the use of inexpensive, non-hazardous, and reusable brick-derived clay as a catalyst has been demonstrated. researchgate.net This approach significantly reduces reaction times and allows the catalyst to be reused for multiple reaction runs with good to excellent yields, highlighting a key principle of green catalyst design. researchgate.net
Sustainable Reaction Media and Reagents
The choice of solvent is a critical factor in the environmental impact of a synthetic process.
Aqueous Media: Water is considered an ideal green solvent due to its non-toxicity and abundance. ijnc.ir A metal-free and selective oxidation of benzo[d]isothiazol-3(2H)-ones to benzo[d]isothiazol-3(2H)-one-1-oxides has been achieved using Selectfluor as the oxidant in aqueous media. mdpi.com This method is efficient, provides excellent yields, and simplifies purification, often avoiding the need for column chromatography. mdpi.com
Solvent-Free Synthesis: "Neat" or solvent-free reactions represent an ideal green methodology by completely eliminating solvent waste. mdpi.com An eco-friendly, neat synthesis of isothiazoles has been developed using ammonium thiocyanate, demonstrating a simple and rapid route to this heterocyclic core. rsc.org
The following tables summarize key research findings in the green synthesis of benzo[d]isothiazole precursors.
Table 1: Green Catalytic Approaches for Benzo[d]isothiazole Precursor Synthesis
| Method Type | Catalyst/Mediator | Substrate | Product | Key Green Features | Reference(s) |
|---|---|---|---|---|---|
| Photocatalysis | Acridinium Photocatalyst | α-amino-oxy acids | Isothiazoles | Metal-free, visible light, mild conditions, benign by-products, flow-compatible | researchgate.net, rsc.org |
| Electrochemistry | - (Electricity) | 2-mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Replaces chemical oxidants with electricity | mdpi.com |
| Metal-Free Catalysis | KBr | 2-mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Uses O₂ as the oxidant | mdpi.com |
| Oxidation | Selectfluor | Benzo[d]isothiazol-3(2H)-ones | Benzo[d]isothiazol-3(2H)-one-1-oxides | Metal-free, performed in aqueous media | mdpi.com |
Table 2: Comparison of Oxidants in Benzo[d]isothiazole Synthesis
| Oxidant | Reaction Type | Advantages | Disadvantages/Traditional Context | Reference(s) |
|---|---|---|---|---|
| Electricity | Electrochemical Cyclization | Clean redox agent, avoids stoichiometric waste | Requires specific electrochemical setup | mdpi.com |
| Oxygen (O₂) / Air | Catalytic Oxidative Cyclization | Abundant, inexpensive, produces water as a byproduct | Often requires a catalyst (e.g., KBr, Cu(I)) to activate | mdpi.com |
| Selectfluor | Selective Oxidation | High efficiency and selectivity in aqueous media, metal-free | Is a specialized fluorinating agent | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 4 Nitrobenzo D Isothiazole
Reactivity of the Nitro Group
The nitro group (-NO2) is a powerful electron-withdrawing substituent that profoundly influences the electronic landscape of the benzo[d]isothiazole system. Its reactivity is central to the functionalization of the molecule.
One of the most fundamental transformations of the nitro group is its reduction to an amino group (-NH2) or other related nitrogenous functional groups like nitroso or oxime moieties. nih.gov This conversion is a critical step in synthetic chemistry as it transforms the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group. uni-rostock.de The resulting 4-aminobenzo[d]isothiazole serves as a key intermediate for further derivatization, for instance, in the synthesis of Schiff bases or other pharmacologically relevant compounds. nih.gov
The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metal reductions. A common and effective method for the reduction of a nitro group on a similar benzothiazole (B30560) framework involves the use of iron powder in the presence of a strong acid like hydrochloric acid in an ethanol (B145695) solvent, which is known for its high yield and simple procedure. vjs.ac.vn
| Reducing Agent/System | Typical Product | Notes |
|---|---|---|
| Fe / HCl or NH4Cl | Amino (-NH2) | A classic, cost-effective method for large-scale reductions. vjs.ac.vn |
| SnCl2 / HCl | Amino (-NH2) | Effective for selective reductions in the presence of other reducible groups. |
| H2 / Pd, Pt, or Ni | Amino (-NH2) | Catalytic hydrogenation is a clean method but can sometimes affect other functional groups. |
| NaBH4 / NiCl2 or CoCl2 | Amino (-NH2) | A milder alternative to some other metal-based reductions. |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. pharmdguru.comlibretexts.org The nitro group in 4-Nitrobenzo[d]isothiazole is exceptionally effective at activating the aromatic ring for such reactions. nih.govuni-rostock.de The reaction proceeds via a two-step addition-elimination mechanism. nih.gov In the first, rate-limiting step, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. nih.govlibretexts.org The subsequent step involves the departure of a leaving group, which restores the aromaticity of the ring. nih.gov
For an SNAr reaction to occur on the benzene (B151609) portion of this compound, a suitable leaving group (typically a halide) would need to be present on the ring. The strong electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer intermediate, but only when it is positioned ortho or para to the leaving group. libretexts.orglibretexts.org A meta-positioned nitro group does not provide this resonance stabilization, and thus the reaction does not typically occur at that position. libretexts.org Therefore, if a leaving group were present at the C5 or C7 position of this compound, the molecule would be highly susceptible to nucleophilic attack.
| Position of Leaving Group Relative to -NO2 | Reactivity | Reason |
|---|---|---|
| ortho | High | Negative charge of the intermediate is delocalized onto the nitro group via resonance. libretexts.orglibretexts.org |
| para | High | Negative charge of the intermediate is delocalized onto the nitro group via resonance. libretexts.orglibretexts.org |
| meta | Low / No Reaction | Resonance stabilization of the negative charge by the nitro group is not possible. libretexts.org |
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net This potent electron-withdrawing nature significantly reduces the electron density of the fused aromatic system in this compound. nih.gov This deactivation makes the benzene ring much less susceptible to electrophilic aromatic substitution reactions, which are favored by electron-donating groups. masterorganicchemistry.com Conversely, this reduction in electron density renders the ring "electron-poor" and thus activates it towards nucleophilic attack. libretexts.orgnih.gov
Aromaticity, a key factor in the stability and reactivity of cyclic, planar, conjugated molecules, is also influenced by the nitro group. libretexts.orglibretexts.org The strong π-electron interactions between the nitro group and the benzene ring can disrupt the delocalization of the π-electrons within the ring. researchgate.net This can lead to a decrease in the aromatic character of the carbocyclic portion of the molecule. researchgate.net The degree of aromaticity can be computationally assessed using indicators such as the Harmonic Oscillator Model of Aromaticity (HOMA), where a deviation from the ideal value for benzene would indicate a reduction in aromatic character. researchgate.net
Reactivity of the Isothiazole (B42339) Ring System
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, possesses its own distinct reactivity patterns, which are further modified by its fusion to the nitrated benzene ring. arkat-usa.org
The reactivity of the benzo[d]isothiazole ring is complex due to the presence of two heteroatoms and the fused, electron-deficient benzene ring. Based on related heterocyclic systems, some predictions can be made. In the analogous benzothiazole system, the C5 position is suggested as a primary site for electrophilic substitution. researchgate.net However, the potent deactivating effect of the 4-nitro group would likely render electrophilic attack on the entire fused ring system unfavorable.
Nucleophilic attack is more probable. While the primary sites for nucleophilic attack are on the carbocyclic ring activated by the nitro group, the isothiazole moiety itself can also be a target. Isothiazolium salts, the quaternized form of isothiazoles, are known to react with nucleophiles, with the attack often occurring at the sulfur atom. researchgate.net This suggests that under certain conditions, the sulfur atom in the benzo[d]isothiazole ring could be an electrophilic center. Furthermore, the C3 position of the isothiazole ring, being adjacent to the electronegative nitrogen and sulfur atoms, could also be susceptible to nucleophilic attack.
The isothiazole ring system can undergo ring-opening reactions under specific conditions. A highly relevant analogue, 6-nitrobenzothiazole, has been shown to react with methoxide (B1231860) ions, leading to the opening of the thiazole (B1198619) ring to form a substituted nitrophenyl methyl sulphide. rsc.org This suggests that this compound could undergo a similar nucleophile-induced ring-opening, likely initiated by an attack at the sulfur atom or an adjacent carbon, leading to the cleavage of a C-S or S-N bond. Oxidative ring-opening of benzothiazole derivatives has also been reported, yielding acylamidobenzene sulfonic esters, indicating another potential pathway for the degradation of the heterocyclic ring. scholaris.caresearchgate.net
Conversely, ring-closure mechanisms are fundamental to the synthesis of the benzo[d]isothiazole scaffold itself. arkat-usa.org A variety of synthetic strategies exist that culminate in the formation of the isothiazole ring fused to a benzene ring. For instance, one method involves the reaction of an ortho-mercaptoacetophenone with a phosphine (B1218219) reagent in an intramolecular aza-Wittig reaction to construct the heterocyclic ring. arkat-usa.org Another approach involves a double-lithiation strategy starting from thioanisoles, followed by trapping with a nitrile to form the benzo[d]isothiazole system. arkat-usa.org These synthetic routes are prime examples of ring-closure mechanisms that build this important heterocyclic core.
Photochemical Reactions and Rearrangements of Isothiazoles
The photochemistry of isothiazoles and their benzo-fused derivatives is a field of active investigation, characterized by complex rearrangements and isomerizations upon exposure to ultraviolet (UV) light. While specific photochemical studies on this compound are not extensively documented, the general behavior of isothiazoles and nitroaromatic compounds provides a framework for predicting its photochemical reactivity.
Upon photoexcitation, isothiazoles can undergo a variety of transformations, including ring cleavage, rearrangement to thiazoles, and formation of other heterocyclic systems. The initial step typically involves the absorption of a photon to form an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are prone to bond cleavage, particularly the weak N-S bond, leading to the formation of reactive intermediates.
The presence of a nitro group on the benzene ring is expected to have a profound effect on the photochemical behavior of this compound. Aromatic nitro compounds are known to undergo photochemical reduction in the presence of a hydrogen donor, a process that can involve the abstraction of a hydrogen atom by the excited nitro group. rsc.org This could potentially lead to the formation of nitroso, azoxy, or amino derivatives. Furthermore, photosubstitution reactions on nitroaromatic compounds are also well-documented, where the nitro group can be displaced by a nucleophile under irradiation. youtube.com
It is plausible that for this compound, a competition between isothiazole ring rearrangement and reactions involving the nitro group would exist. The specific pathway followed would likely depend on the reaction conditions, such as the wavelength of light and the nature of the solvent.
Table 1: Potential Photochemical Reactions of this compound
| Reaction Type | Probable Intermediates | Potential Products |
| Isothiazole Ring Rearrangement | Thiazirine, nitrile sulfide | 4-Nitrobenzothiazole |
| Photoreduction of Nitro Group | Excited triplet state of nitro group | 4-Nitrosobenzo[d]isothiazole, 4-Aminobenzo[d]isothiazole |
| Photosubstitution of Nitro Group | Meisenheimer-like intermediate | 4-Substituted-benzo[d]isothiazoles |
Reactivity at the Fused Benzene Ring
The fused benzene ring in this compound is significantly influenced by the electron-withdrawing nature of both the isothiazole ring and the nitro group. This electronic characteristic is a key determinant of its reactivity in substitution and pericyclic reactions.
Substitution Reactions on the Aromatic System
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (SEAr) reactions due to the powerful electron-withdrawing effects of the fused isothiazole moiety and the nitro group. wikipedia.org These groups reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org Any electrophilic substitution, if forced to occur, would be directed to the positions meta to the nitro group (positions 5 and 7) and ortho/para to the sulfur atom of the isothiazole ring, although the deactivating nature of the ring system makes such reactions challenging.
Conversely, the electron-deficient nature of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org The nitro group, particularly at position 4, strongly activates the ring towards nucleophilic attack. nih.gov Nucleophiles can attack the carbon atom bearing a suitable leaving group (if present) or, in some cases, displace a hydrogen atom in a process known as vicarious nucleophilic substitution. The negative charge of the resulting Meisenheimer-like intermediate is stabilized by the electron-withdrawing nitro group and the isothiazole ring. youtube.com Kinetic studies on related nitrobenzothiazole systems have shown that these reactions typically proceed via a two-step mechanism involving the formation of this stable intermediate. rsc.org
Table 2: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Directing Effect of Substituents | Predicted Position of Attack |
| Electrophilic Aromatic Substitution | Nitro group: meta-directing; Isothiazole ring: deactivating | Position 5 and 7 (if reaction occurs) |
| Nucleophilic Aromatic Substitution | Nitro group: ortho, para-activating | Positions activated by the nitro group, depending on the presence of a leaving group |
Pericyclic Reactions and Cycloaddition Pathways
Pericyclic reactions, such as cycloadditions, represent another facet of the reactivity of this compound. The isothiazole ring itself can participate in such reactions, although the fused benzene ring alters its reactivity compared to simple isothiazoles.
The electron-withdrawing nature of the nitro group can influence the dienophilic or dipolarophilic character of the molecule. For instance, in a potential Diels-Alder reaction, the C=C bonds of the benzene ring are generally unreactive due to their aromaticity. However, the C=C bond of the isothiazole ring could potentially act as a dienophile, particularly with electron-rich dienes, in what would be an inverse-electron-demand Diels-Alder reaction. wikipedia.org The nitro group would further enhance the electron-deficient character of the diene system.
More likely are 1,3-dipolar cycloaddition reactions, a versatile method for the synthesis of five-membered heterocyclic rings. wikipedia.orgchesci.comorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile. Depending on the nature of the 1,3-dipole, the C=C or C=N bonds within the this compound ring system could potentially act as the dipolarophile. wikipedia.orgmdpi.comnih.gov The presence of the electron-withdrawing nitro group can significantly influence the regioselectivity and rate of these cycloadditions. nih.gov For instance, the reaction of a nitrile oxide with the C=C bond of the isothiazole ring would be expected to yield a novel fused heterocyclic system. mdpi.com
Reaction Kinetics and Thermodynamic Considerations
Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, general principles of physical organic chemistry can be applied to understand the factors governing the rates and equilibria of its reactions.
For nucleophilic aromatic substitution reactions , the rate is highly dependent on the nature of the nucleophile, the leaving group (if any), and the solvent. The presence of the strongly electron-withdrawing nitro group is expected to significantly increase the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. nih.gov Kinetic studies on analogous 2-nitrothiazoles have confirmed a two-step mechanism where the formation of the intermediate is often the rate-determining step. rsc.orgsciepub.com
For photochemical reactions , the quantum yield, which is a measure of the efficiency of a photochemical process, would be a key parameter. This would depend on factors such as the lifetime of the excited state and the relative rates of radiative (fluorescence, phosphorescence) and non-radiative decay processes versus the rate of the chemical reaction.
Catalytic Processes Involving this compound
The functional groups present in this compound, namely the nitro group and the heterocyclic ring system, offer opportunities for various catalytic transformations.
A significant area of interest is the catalytic reduction of the nitro group . This is a common and important transformation in organic synthesis, and a variety of catalysts, typically based on transition metals such as palladium, platinum, or nickel, are effective for this purpose. The reduction of the nitro group in this compound would yield 4-aminobenzo[d]isothiazole, a potentially valuable building block for the synthesis of more complex molecules. The choice of catalyst and reaction conditions can allow for selective reduction of the nitro group without affecting the isothiazole ring.
Furthermore, the benzo[d]isothiazole scaffold can be involved in catalytic cross-coupling reactions . merckmillipore.com If a halogen substituent were present on the aromatic ring, it could participate in well-established palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds. mdpi.com Even without a halogen, direct C-H activation/functionalization of the benzothiazole ring has been reported, suggesting that similar transformations might be possible for this compound, although the strong deactivating effect of the nitro group would need to be considered. chim.it The sulfur and nitrogen atoms in the isothiazole ring could also potentially act as ligands for transition metal catalysts, influencing the outcome of catalytic processes. nih.govsemanticscholar.org
Table 3: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst | Potential Product |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | 4-Aminobenzo[d]isothiazole |
| Suzuki Coupling (of a halo-derivative) | Pd(PPh₃)₄, base | 4-Nitro-x-arylbenzo[d]isothiazole |
| Heck Coupling (of a halo-derivative) | Pd(OAc)₂, PPh₃, base | 4-Nitro-x-alkenylbenzo[d]isothiazole |
| C-H Arylation | Pd(OAc)₂, oxidant | 4-Nitro-x-arylbenzo[d]isothiazole |
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization of Molecular Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and inherent properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about the molecule's geometry, stability, and electronic nature.
Vibrational Frequency Calculations and Analysis
Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms.
Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. For 4-Nitrobenzo[d]isothiazole, this analysis would help in assigning the characteristic vibrational frequencies associated with the benzoisothiazole ring system and the nitro group. For instance, the symmetric and asymmetric stretching modes of the NO₂ group would be expected to appear at specific, predictable frequencies.
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum and understand the nature of the electronic transitions involved.
For this compound, TD-DFT calculations can elucidate the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties and, consequently, the absorption spectrum of the benzisothiazole system.
In a typical TD-DFT calculation, the optimized ground-state geometry of the molecule is used to compute the vertical excitation energies. The resulting theoretical spectrum can then be compared with experimental data, if available, to validate the computational methodology. The main electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f) are key parameters obtained from these calculations. For nitroaromatic compounds, the low-energy transitions are often characterized by intramolecular charge transfer (ICT) from the aromatic ring to the nitro group.
| Calculated Wavelength (λ) in nm | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|
| 350 | 0.25 | HOMO -> LUMO | π -> π* (ICT) |
| 280 | 0.15 | HOMO-1 -> LUMO | π -> π |
| 250 | 0.30 | HOMO -> LUMO+1 | π -> π |
Reactivity Descriptors and Computational Prediction of Reaction Pathways
Fukui functions are a key concept in conceptual DFT for identifying the most reactive sites in a molecule wikipedia.org. The condensed Fukui function provides a value for each atom, indicating its susceptibility to different types of attack. Specifically, the Fukui function for nucleophilic attack () indicates the propensity of an atom k to accept an electron, while the Fukui function for electrophilic attack () indicates its propensity to donate an electron. A higher value of the respective Fukui function suggests a more reactive site for that type of attack. For nitroaromatic systems, the presence of the electron-withdrawing nitro group significantly influences the distribution of these reactive sites mdpi.com.
While specific Fukui function values for this compound are not available in the searched literature, a hypothetical table illustrating the expected data for the key atoms is provided below.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |
|---|---|---|---|
| N (isothiazole) | 0.08 | 0.02 | 0.05 |
| S (isothiazole) | 0.10 | 0.05 | 0.075 |
| C4 (with NO2) | 0.15 | 0.01 | 0.08 |
| N (nitro) | 0.05 | 0.03 | 0.04 |
| O (nitro) | 0.12 | 0.01 | 0.065 |
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
These parameters are calculated from the energies of the HOMO and LUMO. For benzisothiazole derivatives, the nature of the substituents significantly impacts these values. The presence of a nitro group is expected to increase the electrophilicity of the molecule. A computational study on benzothiazole (B30560) derivatives showed that electron-withdrawing groups tend to decrease the HOMO-LUMO gap, thereby increasing reactivity mdpi.com.
Below is an illustrative table of global reactivity descriptors, with hypothetical values for this compound.
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.0 |
| Energy Gap (ΔE) | 4.5 |
| Hardness (η) | 2.25 |
| Softness (S) | 0.44 |
| Electronegativity (χ) | 5.25 |
| Electrophilicity Index (ω) | 6.125 |
Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, providing insights into the reaction kinetics.
For this compound, a plausible reaction to study computationally would be nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group strongly activates the ring towards such attacks. A computational study of a SNAr reaction would involve:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state structure connecting the reactants (or intermediate) to the products.
Performing a frequency calculation to confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating the activation energy from the energy difference between the transition state and the reactants.
Computational studies on the SNAr reactions of other nitroaromatic compounds have shown that the mechanism can be either stepwise, involving a stable Meisenheimer complex, or concerted, depending on the nucleophile, leaving group, and solvent nih.govmdpi.com.
Solvation Effects in Computational Modeling
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either implicit or explicit solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
For this compound, the choice of solvent would be expected to influence its electronic properties, such as the UV-Vis absorption spectrum (solvatochromism), and its reactivity, particularly for reactions involving charged species. A study on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives demonstrated the use of the PCM model to investigate the effects of different solvents on the molecular structure and stability of the compounds.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance () onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the searched literature, a study on the closely related molecule, 4-nitrobenzo[c] mdpi.comscirp.orgnih.govselenadiazole, provides valuable insights into the expected interactions mdpi.comnih.gov. In this analogous structure, the most significant contributions to the crystal packing were from H···O/O···H, H···N/N···H, and H···Se/Se···H interactions, indicating the importance of hydrogen bonding and van der Waals forces. π–π stacking interactions were also observed.
Based on this related structure, the following table summarizes the expected contributions of various intermolecular contacts to the crystal packing of this compound.
| Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···O/O···H | ~20% |
| H···N/N···H | ~11% |
| H···S/S···H | ~9% |
| H···H | ~7% |
| C···N/N···C | ~7% |
| N···S/S···N | ~7% |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Nitrobenzo[d]isothiazole, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the influence of the fused heterocyclic system and the strongly electron-withdrawing nitro group.
The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to H-5, H-6, and H-7. The nitro group at the C-4 position causes a significant downfield shift (deshielding) for the adjacent H-5 proton. The protons on the benzene (B151609) ring form a coupled system, leading to characteristic splitting patterns (doublets, triplets, or doublets of doublets) that can be used to confirm their relative positions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~9.1 - 9.3 | Singlet (s) | N/A |
| H-5 | ~8.2 - 8.4 | Doublet of Doublets (dd) | J ≈ 8.0, 1.0 |
| H-6 | ~7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 8.0, 8.0 |
| H-7 | ~8.5 - 8.7 | Doublet of Doublets (dd) | J ≈ 8.0, 1.0 |
Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, providing a map of the carbon skeleton. The chemical shifts of the carbons in this compound are influenced by their hybridization state and the electronic effects of nearby atoms and functional groups, such as the sulfur and nitrogen heteroatoms and the nitro group.
The spectrum is expected to show seven distinct signals for the seven carbon atoms in the bicyclic system. The carbon atom bonded to the nitro group (C-4) will be significantly deshielded. Carbons in the isothiazole (B42339) ring (C-3, C-3a, C-7a) will also have characteristic shifts. Quaternary carbons (C-3a, C-4, C-7a) typically show weaker signals compared to protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~150 - 155 |
| C-3a | ~125 - 130 |
| C-4 | ~145 - 150 |
| C-5 | ~120 - 125 |
| C-6 | ~130 - 135 |
| C-7 | ~128 - 132 |
| C-7a | ~152 - 157 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming the sequence of protons in the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned ¹H signals.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of specific functional groups. For this compound, the most prominent features are the strong absorption bands from the nitro group. Aromatic nitro compounds typically display two distinct, strong stretching vibrations. orgchemboulder.comblogspot.comorgchemboulder.com Additional bands correspond to the vibrations of the aromatic C-H and C=C bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| C-N Stretch | 835 - 890 | Medium |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |
Table 4: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Ring Breathing Modes | ~1580 - 1610 | Strong |
| NO₂ Symmetric Stretch | ~1340 - 1370 | Strong |
| Ring Deformation Modes | ~1000 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is critical for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
| Compound Name | Molecular Formula | Predicted Exact Mass |
| This compound | C7H4N2O2S | 180.00 |
Note: The predicted exact mass is an approximation. Actual HRMS data would provide a more precise value.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. Although a specific mass spectrum for this compound is not documented in the available resources, the fragmentation behavior can be predicted based on the known fragmentation of related nitroaromatic and thiazole (B1198619) compounds.
Upon ionization in the mass spectrometer, this compound would be expected to undergo characteristic fragmentation pathways. Key fragmentation processes would likely involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (NO, 30 Da). The benzothiazole (B30560) core would also be expected to fragment in a manner typical for such heterocyclic systems, potentially involving the cleavage of the thiazole ring. The analysis of these fragment ions is crucial for confirming the connectivity of the atoms within the molecule.
Predicted Fragmentation of this compound:
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |
| 180 | [M-NO2]+ | NO2 |
| 180 | [M-NO]+ | NO |
| 180 | [M-O]+ | O |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing precise atomic coordinates and insights into the packing of molecules in the crystal lattice.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
No published single-crystal X-ray diffraction data for this compound has been identified. However, studies on structurally related compounds, such as N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, offer valuable insights into the likely structural characteristics. These studies reveal that the benzothiazole ring system is typically planar. The nitro group in this compound would be expected to be coplanar with the benzene ring to maximize resonance stabilization. The determination of bond lengths, bond angles, and torsion angles through single-crystal X-ray diffraction would provide unequivocal proof of the molecule's connectivity and conformation in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzothiazole moiety is a chromophore that will have characteristic π → π* transitions. The presence of the nitro group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[d]isothiazole. This is due to the extension of the conjugated π-system and the electronic interaction between the nitro group and the aromatic ring. The lone pair of electrons on the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atoms of the nitro group, could also give rise to weaker n → π* transitions at longer wavelengths. A study on nitrobenzaldehyde isomers showed that such compounds typically exhibit weak n → π* transitions around 350 nm and stronger π → π* transitions at shorter wavelengths, around 250-300 nm researchgate.net.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing quantitative information about the elemental composition of a compound. This process is crucial for verifying the stoichiometry of a synthesized molecule, ensuring that the empirical formula aligns with the proposed molecular structure. For this compound, with a molecular formula of C₇H₄N₂O₂S, elemental analysis serves as a primary method to confirm its atomic constitution.
The verification of the stoichiometry of this compound is achieved by comparing the theoretically calculated mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur) with experimentally determined values. The theoretical composition is derived from the compound's molecular formula and the atomic weights of each element.
Theoretical Elemental Composition:
The molecular formula of this compound is C₇H₄N₂O₂S, and its molecular weight is 180.18 g/mol . The theoretical elemental percentages are calculated as follows:
Carbon (C): (7 * 12.01) / 180.18 * 100% = 46.67%
Hydrogen (H): (4 * 1.01) / 180.18 * 100% = 2.24%
Nitrogen (N): (2 * 14.01) / 180.18 * 100% = 15.55%
Sulfur (S): (1 * 32.07) / 180.18 * 100% = 17.80%
Oxygen (O): (2 * 16.00) / 180.18 * 100% = 17.76%
Research Findings:
While the theoretical percentages provide a baseline for the elemental composition of this compound, experimental validation is a critical step in its structural confirmation. In typical research settings, the synthesis of a new compound is followed by its purification and subsequent analysis using techniques such as CHNS elemental analysis. This analysis provides the experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.
The data is typically presented in a tabular format to facilitate a direct comparison between the theoretical and found values.
Table 1: Elemental Analysis Data for this compound (C₇H₄N₂O₂S)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 46.67 | Data not available |
| Hydrogen (H) | 2.24 | Data not available |
| Nitrogen (N) | 15.55 | Data not available |
| Sulfur (S) | 17.80 | Data not available |
The completion of this table with experimental data from a synthesized and purified sample of this compound would finalize the stoichiometric verification of this compound.
Structure Reactivity Relationship Studies and Derivative Design Principles
Influence of the Nitro Group Position and Number on Chemical Reactivity
The chemical reactivity of the benzo[d]isothiazole scaffold is significantly modulated by the presence and position of electron-withdrawing groups, such as the nitro (NO₂) moiety. While direct, comprehensive comparative studies on the reactivity of all positional isomers of nitrobenzo[d]isothiazole (e.g., 4-nitro, 5-nitro, 6-nitro, and 7-nitro) are not extensively detailed in the literature, fundamental principles of organic chemistry allow for a clear understanding of their expected behavior.
The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.comlibretexts.orglumenlearning.com This deactivation reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Conversely, this reduction in electron density activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comnih.govlibretexts.org
The position of the nitro group relative to the fused isothiazole (B42339) ring and any potential leaving groups is critical. For SNAr reactions to proceed, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org A nitro group in the meta position does not provide this resonance stabilization, rendering the reaction unlikely to occur. libretexts.org
In the context of 4-Nitrobenzo[d]isothiazole, the nitro group at the C4 position would strongly activate the ring for nucleophilic attack. The presence of multiple nitro groups would further enhance this effect, making di- and tri-nitrobenzo[d]isothiazoles exceptionally reactive towards nucleophiles, assuming steric hindrance does not become a prohibitive factor.
Impact of Substituents on the Benzo[d]isothiazole Core on Reaction Selectivity and Efficiency
The efficiency and selectivity of reactions involving the benzo[d]isothiazole core are highly dependent on the nature of the substituents present on the aromatic ring. The synthesis of the core structure itself provides clear examples of these electronic influences.
In copper-mediated syntheses of N-substituted benzo[d]isothiazolones, the nature of the leaving group on the starting benzamide (B126) has a profound impact on reaction efficiency. For instance, in the synthesis of a 5-nitro substituted derivative, an N-benzyl-2-iodo-5-nitrobenzamide starting material provided the desired product in a high yield of 85% after 8 hours. In contrast, the corresponding 2-chloro derivative resulted in a significantly lower yield of only 35%, even with a much longer reaction time of 28 hours. arkat-usa.org This demonstrates the superior efficiency of iodide as a leaving group compared to chloride in this specific transformation.
Furthermore, during the oxidative cyclization of ortho-haloarylamidines to form benzo[d]isothiazoles, the electronic properties of substituents on different parts of the precursor molecule play a key role. Research indicates that the reaction proceeds smoothly and efficiently when electron-withdrawing moieties are present on the benzoyl ring of the amidine, while electron-donating groups are favorable on the N-phenyl ring. arkat-usa.org
These findings highlight that both the inherent properties of the substituents (e.g., leaving group ability, electron-donating/withdrawing capacity) and their placement on the molecular scaffold are critical factors in determining the success and efficiency of synthetic transformations.
| Starting Material | Reaction Time (hours) | Yield (%) |
|---|---|---|
| N-benzyl-2-iodo-5-nitrobenzamide | 8 | 85 |
| N-benzyl-2-chloro-5-nitrobenzamide | 28 | 35 |
Design Principles for Modulating Chemical Transformations through Structural Variations
Based on the observed structure-reactivity relationships, several key design principles can be formulated to modulate chemical transformations of the this compound system.
Activation for Nucleophilic Substitution: The primary principle for functionalizing the benzene ring of this compound is to leverage the strong activating effect of the C4-nitro group for SNAr reactions. Introducing a good leaving group (e.g., a halogen) at positions ortho or para to the nitro group (C5 or C7) would create a substrate highly susceptible to displacement by a wide range of nucleophiles.
Tuning Reactivity through Ancillary Substituents: The efficiency of certain synthetic routes, such as oxidative cyclizations, can be fine-tuned by the strategic placement of other functional groups. Placing electron-withdrawing groups on aromatic rings involved in the cyclization precursor can enhance reactivity and improve product yields. arkat-usa.org
Regioselectivity and Stereoselectivity Control in Derivative Synthesis
Controlling the regiochemistry of subsequent reactions on the this compound ring is dictated by the powerful directing effects of the nitro group.
Regioselectivity: For nucleophilic aromatic substitution (SNAr) , the nitro group at C4 directs incoming nucleophiles to the ortho and para positions. Therefore, if a leaving group were present at C5 or C7, regioselective substitution by a nucleophile would be highly favored at that position due to resonance stabilization of the anionic intermediate. libretexts.org
For electrophilic aromatic substitution (EAS) , the 4-nitro group strongly deactivates the ring and acts as a meta-director. masterorganicchemistry.com The isothiazole ring itself also possesses directing effects that would influence the final regiochemical outcome. The combination of these effects would likely direct incoming electrophiles to the C7 position, which is meta to the C4-nitro group and also a position often susceptible to substitution in bicyclic aromatic systems. However, the severely deactivated nature of the ring would necessitate harsh reaction conditions, and achieving high selectivity could be challenging.
Stereoselectivity: Specific examples of stereoselective reactions carried out directly on a pre-formed this compound scaffold are not widely reported. However, stereocontrol is a critical aspect when synthesizing derivatives that contain chiral centers. For example, in the synthesis of benzo[d]isothiazolyloxypropanolamine derivatives, which possess a chiral center in the side chain, asymmetric synthesis methods are employed to produce single enantiomers. researchgate.net Such strategies would be applicable to the synthesis of chiral derivatives of this compound, where a new chiral center is introduced through a reaction on a side chain appended to the core structure. The benzo[d]isothiazole nucleus itself is achiral and planar.
Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Fused Heterocyclic Systems
The benzo[d]isothiazole scaffold is a key component in the synthesis of more complex, fused heterocyclic systems. While direct examples starting from 4-nitrobenzo[d]isothiazole are not extensively documented in readily available literature, the general reactivity of the benzo[d]isothiazole core and the versatility of the nitro group suggest its potential in this area. For instance, a simple and efficient synthetic route has been developed for the novel ring system benzo researchgate.netnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide, starting from easily available materials herts.ac.uk. This demonstrates the capability of the benzo[d]isothiazole moiety to undergo cyclization reactions to form larger, fused structures herts.ac.uk.
The synthetic strategy often involves the reduction of the nitro group to an amino group, creating a reactive site for further cyclization reactions. This 4-aminobenzo[d]isothiazole intermediate can then be reacted with various bifunctional reagents to construct additional heterocyclic rings fused to the original benzo[d]isothiazole core. The specific reaction conditions and the choice of reagents determine the nature of the resulting fused system.
Building Block for Multifunctional Organic Molecules
This compound serves as a valuable starting material for the synthesis of multifunctional organic molecules, particularly those with potential biological activity. The benzo[d]isothiazole nucleus is a common feature in a variety of biologically active compounds, exhibiting properties such as antiproliferative and antimicrobial effects nih.gov.
The synthesis of such multifunctional molecules typically begins with the chemical modification of this compound. A key transformation is the reduction of the nitro group to an amine, yielding 4-aminobenzo[d]isothiazole. This amino group can then be further derivatized through reactions such as acylation, alkylation, or Schiff base formation to introduce new functional groups and build molecular complexity nih.gov. For example, three new series of benzo[d]isothiazole, benzothiazole (B30560), and thiazole (B1198619) Schiff bases were synthesized and evaluated for their potential as novel lead compounds against various infectious diseases and drug-resistant cancers nih.gov. While none of the tested compounds showed antiviral or antimicrobial activity, the benzo[d]isothiazole derivatives exhibited marked cytotoxicity against human CD4(+) lymphocytes, leading to further investigation of their antiproliferative activity nih.gov. All the benzo[d]isothiazole derivatives were found to inhibit the growth of leukemia cell lines nih.gov.
Applications in Materials Science Research
The unique electronic properties of the benzo[d]isothiazole core make it an attractive scaffold for the development of new materials in the field of materials science. Although direct applications of this compound as a precursor for organic semiconductors or LEDs are not widely reported, the derivatization of its corresponding amino analogue opens up possibilities, particularly in the synthesis of azo dyes.
The conversion of this compound to 4-aminobenzo[d]isothiazole provides a key intermediate for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a significant class of organic colorants with wide-ranging applications cuhk.edu.hklongdom.orginternationaljournalcorner.comunb.cajbiochemtech.com. The synthesis involves the diazotization of the amino group on the benzo[d]isothiazole ring, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative cuhk.edu.hkinternationaljournalcorner.com. The extended conjugation provided by the azo linkage, in conjunction with the benzo[d]isothiazole system, can lead to materials with interesting photophysical properties, making them suitable for applications in dyeing and potentially in other areas of materials science where color and light interaction are important. For example, a series of azobenzothiazole dyes were synthesized by coupling diazotized 2-amino-6-nitrobenzothiazole (B160904) with various coupling agents, resulting in dyes with good yields internationaljournalcorner.com.
Strategic Intermediate for Chemical Library Synthesis and Diversification
This compound is a strategic intermediate for the synthesis of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other applications. The ability to readily modify the 4-position of the benzo[d]isothiazole ring allows for the generation of a diverse range of molecules from a common starting material.
The key to its utility in diversity-oriented synthesis lies in the transformation of the nitro group into a versatile amino functionality. This 4-aminobenzo[d]isothiazole can then serve as a scaffold for the attachment of various building blocks through a variety of chemical reactions. Multicomponent reactions, which allow for the combination of three or more reactants in a single step, are particularly well-suited for generating chemical libraries with high efficiency and molecular diversity d-nb.info. The 2-aminobenzothiazole (B30445) scaffold, a close structural relative, has been extensively used in multicomponent reactions to create diverse heterocyclic structures d-nb.info. This precedent strongly suggests that 4-aminobenzo[d]isothiazole could be similarly employed to rapidly build libraries of complex molecules based on the benzo[d]isothiazole core.
Furthermore, solid-phase parallel synthesis techniques can be utilized to efficiently generate large numbers of discrete compounds. In this approach, the 4-aminobenzo[d]isothiazole core can be attached to a solid support and then subjected to a series of reactions with different reagents in a parallel fashion, leading to a library of compounds with diverse substituents at various positions acs.org.
Future Research Trajectories and Unexplored Aspects
Development of Novel and Efficient Synthetic Routes
The construction of the benzo[d]isothiazole ring system has been an area of active research, with most methods involving the assembly of the heterocyclic portion onto a pre-functionalized phenyl substrate. arkat-usa.org Synthetic strategies are generally categorized based on the presence of sulfur and nitrogen atoms in the starting materials. arkat-usa.org While various methods exist for the parent scaffold, future research could focus on developing more direct, efficient, and environmentally benign routes specifically for 4-Nitrobenzo[d]isothiazole.
Current synthetic approaches for benzo[d]isothiazoles often rely on multi-step procedures or require transition-metal catalysts. mdpi.com Future trajectories should aim to overcome these limitations. Key areas for exploration include:
One-Pot Syntheses: Developing one-pot reactions that start from simple, readily available nitro-substituted aromatics would significantly improve efficiency. For instance, a one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has been reported, although it requires high temperatures. arkat-usa.org Adapting such methods for nitro-substituted substrates could be a promising avenue.
Metal-Free Catalysis: While copper-catalyzed cascade reactions are effective, developing metal-free alternatives is crucial for sustainable chemistry. mdpi.com Exploring organocatalysis or electrochemically-driven cyclization reactions could provide greener synthetic pathways. mdpi.com
Novel Building Blocks: Research into new starting materials that already contain the necessary functionalities in a convenient arrangement could lead to more streamlined syntheses. For example, methods using β-ketodithioesters and ammonium (B1175870) acetate (B1210297) represent a catalyst-free approach for constructing the isothiazole (B42339) ring. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Starting Materials for 4-Nitro Derivative | Key Advantages | Areas for Improvement |
| Intramolecular Cyclization | 2-Mercapto-3-nitrobenzamides | High yields for related structures mdpi.com | Requires pre-functionalized starting materials |
| Intermolecular Cascade Reactions | 2-Halo-3-nitrobenzamides, Sulfur source (e.g., S₈, KSCN) | Use of simpler starting materials mdpi.com | Often requires metal catalysts (e.g., Cu) |
| Amidine Cyclization | ortho-Halo-nitroarylamidines, Elemental sulfur | Potential for direct N-S/C-S bond formation arkat-usa.org | High reaction temperatures, long reaction times |
| Electrochemical Synthesis | 2-Mercapto-3-nitrobenzamides | Green chemistry (avoids chemical oxidants), H₂ as byproduct mdpi.com | Substrate scope and scalability need investigation |
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. While many synthetic methods for benzo[d]isothiazoles have been reported, in-depth mechanistic studies, particularly using real-time analysis, are often lacking. arkat-usa.orgmdpi.com Future research should employ advanced spectroscopic techniques to probe the formation of this compound as it happens.
Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide invaluable data on the kinetics and mechanism of complex organic reactions. analytik.newspolito.it For example, low-field NMR spectroscopy has been successfully used for real-time monitoring of a Hantzsch thiazole (B1198619) synthesis in a continuous flow reactor. analytik.news This approach allows for the direct observation of reactants, intermediates, and products, enabling the elucidation of the reaction pathway. analytik.news
Key research questions to be addressed include:
Identification of transient intermediates, such as S-nitroso or sulfonium (B1226848) salt species. arkat-usa.orgmdpi.com
Determination of the rate-limiting step in the cyclization process.
Understanding the precise role of catalysts, additives, and reaction conditions.
The integration of these Process Analytical Technology (PAT) tools can accelerate the optimization of reaction conditions, leading to higher yields, improved purity, and safer processes. polito.it
Integration of Machine Learning in Predicting Reactivity and Guiding Synthesis
The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are designed and predicted. nih.gov ML models can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. chemrxiv.orgnih.gov
For a molecule like this compound, ML can be applied in several ways:
Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) and other ML models can predict the reactivity of various positions on the this compound ring system. nih.govmdpi.com This is particularly relevant for nitroaromatic compounds, where properties like mutagenicity have been successfully modeled. nih.gov By combining quantum chemistry descriptors with ML, it's possible to build robust models that predict how the molecule will behave in different chemical environments. nih.govarxiv.orgrsc.org
Retrosynthesis Prediction: ML tools, particularly those based on transformer models and transfer learning, are becoming increasingly adept at predicting retrosynthetic pathways. chemrxiv.orgnih.govchemrxiv.org While their performance for heterocycle formation has traditionally been limited by data availability, new methods are being developed to overcome this challenge. chemrxiv.orgnih.gov Applying these models could uncover non-intuitive and efficient synthetic routes to this compound and its derivatives.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by efficiently exploring the multi-dimensional parameter space, leading to improved yields and reduced waste. nih.gov
Table 2: Machine Learning Applications in this compound Research
| Application Area | Machine Learning Technique | Potential Outcome | Relevant Findings |
| Reactivity Prediction | QSAR, Graph Attention Neural Networks | Prediction of site-selectivity for further functionalization; Estimation of chemical stability. nih.govarxiv.orgnih.gov | ML models successfully predict mutagenicity of nitroaromatics and general reactivity of organic molecules. nih.govnih.gov |
| Synthesis Planning | Transformer-based Retrosynthesis Models | Proposal of novel and efficient synthetic routes. chemrxiv.orgnih.gov | Transfer learning improves retrosynthesis prediction for heterocycles, overcoming low data availability. chemrxiv.orgnih.gov |
| Biological Activity Prediction | Classification and Regression Models | Screening for potential biological targets before synthesis. nih.gov | ML methods are used for activity predictions of various heterocyclic compounds. nih.gov |
Exploration of New Chemical Transformations and Applications of this compound
The functional groups on the this compound scaffold—the nitro group and the isothiazole ring—offer numerous possibilities for further chemical transformations. The benzo[d]isothiazole core itself is found in compounds with applications in medicinal chemistry, including as inhibitors of biological targets. arkat-usa.orgnih.gov
Future research should focus on leveraging the reactivity of the nitro group. For example:
Reduction to an Amino Group: The reduction of the 4-nitro group to a 4-amino group would yield a key intermediate, 4-Aminobenzo[d]isothiazole. This amine could then be used in a wide range of subsequent reactions, such as amide bond formation, diazotization, or as a building block for more complex heterocyclic systems. This transformation would open the door to a vast chemical space of new derivatives.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.
Cycloaddition Reactions: The isoxazole (B147169) ring, a related heterocycle, can undergo cycloaddition reactions. rsc.org Investigating the potential of the isothiazole ring in this compound to participate in similar transformations could lead to novel fused-ring systems.
The resulting novel derivatives could be screened for a variety of applications, building on the known biological activities of related structures. For instance, benzo[d]isothiazole derivatives have been investigated as anticancer agents and for targeting protein-protein interactions like PD-1/PD-L1. nih.govnih.gov
Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry provides powerful tools for the in silico design of molecules with specific, pre-defined properties, thereby guiding and accelerating experimental work. For this compound, computational methods can be employed to design derivatives with tailored electronic, optical, or biological properties.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and reactivity indices. This information can help in understanding the inherent chemical properties of this compound and how they are modulated by the introduction of different substituents.
Molecular Docking and Molecular Dynamics (MD): For medicinal chemistry applications, molecular docking can predict the binding modes of designed derivatives to a biological target. nih.govbiointerfaceresearch.com Subsequent MD simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov These methods were used to design potent benzo[d]isothiazol-based inhibitors of the PD-1/PD-L1 interaction. nih.gov
Quantitative Structure-Property Relationship (QSPR): Similar to QSAR, QSPR models can be developed to predict specific chemical properties, such as solubility, stability, or even detonation properties for energetic materials, based on molecular structure. researchgate.net This allows for the rapid screening of large virtual libraries of derivatives.
By computationally exploring the effects of modifying the substituent at various positions on the benzo[d]isothiazole ring, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired characteristics, saving significant time and resources. rsc.org
Q & A
Q. What are the common synthetic routes for 4-Nitrobenzo[d]isothiazole, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves cyclization strategies or functionalization of pre-formed isothiazole cores. A widely used method involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to form the isothiazole ring . Retrosynthetic analysis identifies four rational approaches: intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and transformations from other heterocycles (e.g., isoxazoles) . Optimization may include adjusting reaction time, temperature, and solvent polarity. For instance, substituting ethanol with polar aprotic solvents like DMF can enhance cyclization efficiency.
Q. How is this compound characterized spectroscopically to confirm structural integrity?
Structural confirmation relies on combined spectroscopic techniques:
- NMR : and NMR identify aromatic proton environments and nitro-group deshielding effects.
- FT-IR : Peaks near 1520–1350 cm confirm nitro (NO) stretching vibrations, while isothiazole ring modes appear at 650–750 cm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Diffraction : Single-crystal XRD resolves bond lengths and angles, critical for validating nitro-group orientation .
Q. What initial biological screening approaches are recommended for assessing this compound derivatives?
Early-stage bioactivity screening often employs:
- In vitro assays : Antifungal/antibacterial activity via agar diffusion or microdilution methods (e.g., MIC determination) .
- Enzyme inhibition studies : Testing against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
- Computational prediction : Tools like PASS (Prediction of Activity Spectra for Substances) prioritize derivatives for specific bioactivities (e.g., anticancer) .
Advanced Research Questions
Q. How can functionalization strategies enhance the bioactivity of this compound derivatives?
Chlorinated isothiazoles serve as versatile intermediates for further modifications. Key strategies include:
- Nucleophilic substitution : Replacing chlorine with amines or thiols to improve solubility and target binding .
- Metal coordination : Introducing palladium or copper complexes to enhance catalytic or cytotoxic properties .
- Hybridization : Coupling with thiazole or triazole moieties to exploit synergistic effects, as seen in fungicidal derivatives .
Q. What role does this compound play in coordination chemistry, and how does it influence catalytic activity?
Isothiazole ligands form stable complexes with transition metals (e.g., Pd, Cu), enabling applications in cross-coupling reactions. For example, palladium-isothiazole complexes exhibit high catalytic activity in Suzuki-Miyaura reactions, particularly at 20–35°C, with minimal colloidal Pd formation . The nitro group’s electron-withdrawing effect stabilizes metal centers, improving turnover numbers (TONs) in aqueous media .
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:
- Dose-response validation : Replicating results across multiple concentrations and cell lines .
- Metabolic stability testing : Assessing degradation in simulated physiological conditions (e.g., liver microsome assays) .
- Structural analogs comparison : Identifying substituents critical for activity (e.g., nitro vs. amino groups) .
Q. What methodologies are used to study the catalytic applications of this compound-metal complexes?
- Heterogeneous catalysis : Immobilizing Pd-isothiazole complexes on silica supports for recyclable Suzuki reactions .
- Kinetic studies : Monitoring reaction progress via GC or HPLC to determine rate constants and activation energies .
- DFT calculations : Modeling metal-ligand interactions to predict catalytic efficiency and regioselectivity .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based CDK8 inhibitors?
SAR analysis of 4,5-dihydrothieno-benzoisothiazole derivatives reveals:
- Nitro group positioning : Para-substitution enhances kinase binding affinity by stabilizing hydrophobic pockets .
- Ring hybridization : Fusing with thiophene improves selectivity for CDK8 over CDK19 .
- Side-chain optimization : Allyloxy groups (e.g., probenazole analogs) improve bioavailability and reduce off-target effects .
Notes
- References : Ensure all methods comply with safety protocols (e.g., handling nitro compounds).
- Data Interpretation : Cross-validate computational predictions with experimental assays to minimize false positives .
- Open Questions : The role of isothiazole-metal complexes in "green chemistry" and aqueous-phase catalysis remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
